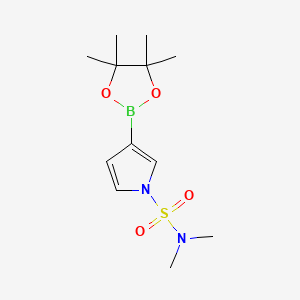

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

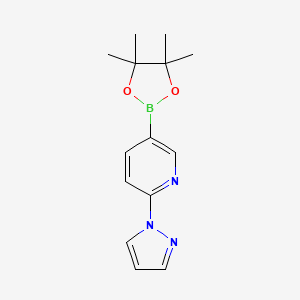

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide is a chemical compound with the following properties:

- Empirical Formula : C₁₅H₂₂BNO₃

- Molecular Weight : 275.15 g/mol

- Physical State : Solid

- Appearance : White to off-white crystalline powder

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically a pyrrole derivative and a boronic acid, under controlled conditions. Detailed synthetic routes and optimization strategies can be found in the literature.

Molecular Structure Analysis

The molecular structure of N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide consists of a pyrrole ring fused with a dioxaborolane moiety. The boron atom is coordinated to the pyrrole nitrogen, resulting in a stable five-membered ring system. The sulfonamide group provides additional functionality.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:

- Cross-Coupling Reactions : Due to the boron functionality, it can undergo Suzuki-Miyaura or Buchwald-Hartwig reactions.

- Functional Group Transformations : The sulfonamide group can be modified through substitution or reduction reactions.

- Cyclization Reactions : The pyrrole ring can participate in cyclizations to form more complex structures.

Physical And Chemical Properties Analysis

- Melting Point : This compound exhibits a melting point within a specific temperature range.

- Solubility : It may be soluble in certain organic solvents but insoluble in water.

- Stability : Considerations regarding stability under different conditions (light, temperature, etc.) are essential.

Applications De Recherche Scientifique

Sulfonamide Inhibitors: A Patent Review (2013-Present)

Sulfonamide compounds have been highlighted as a significant class of synthetic bacteriostatic antibiotics, used for treating bacterial infections among other applications. The review by Gulcin and Taslimi (2018) covers various classes of sulfonamide inhibitors, touching upon their use as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. This indicates the broad utility of sulfonamides in therapeutic applications, suggesting potential research avenues for related compounds like N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide in similar fields.

Sulfonamides: A Patent Review (2008 – 2012)

Carta, Scozzafava, and Supuran (2012) delve into the medicinal significance of the primary sulfonamide moiety present in numerous clinically used drugs. Their work reviews sulfonamides used as carbonic anhydrase inhibitors (CAIs), indicating their role in developing novel drugs for treating conditions like glaucoma and various tumors. This review suggests that compounds incorporating sulfonamide moieties, including potentially N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide, may offer significant value in drug development, especially for targeted therapies.

From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides

Azevedo-Barbosa et al. (2020) review the medicinal chemistry aspects of sulfonamides, covering their discovery, structure-activity relationship, and various biological activities. The focus on potential antitumor properties of sulfonamides opens up discussions on the versatility of these compounds in scientific research and drug development. This context might be relevant when considering the applications of structurally complex sulfonamides in cancer research or therapy.

Safety And Hazards

- Safety Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.

- Hazard Information : Consult safety data sheets (SDS) for detailed hazard information.

Orientations Futures

Future research could focus on:

- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Structural Elucidation : Determine crystal structures and conformations.

Remember that this analysis is based on available information, and further studies may provide additional insights. Always consult primary literature for the most up-to-date details. 🌟

Propriétés

IUPAC Name |

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O4S/c1-11(2)12(3,4)19-13(18-11)10-7-8-15(9-10)20(16,17)14(5)6/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTRFGAKQBLHGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)